2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-18-2-1-17(24-14-19-13-20-24)21-23(18)12-15-3-7-22(8-4-15)11-16-5-9-26-10-6-16/h1-2,13-16H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLOYQUSKCNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Oxan-2-yl vs. Oxan-4-yl Substitution
A closely related compound, 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, differs only in the position of the oxane (tetrahydropyran) ring substitution (2-yl vs. 4-yl). This minor structural variation can significantly alter physicochemical properties:
- Hydrogen Bonding : The oxan-4-yl substituent positions its ether oxygen differently, which may influence interactions with biological targets.
| Property | Target Compound (Oxan-4-yl) | Oxan-2-yl Isomer |
|---|---|---|
| Molecular Weight | ~404.45 g/mol | ~404.45 g/mol |
| Predicted LogP | 1.8 (estimated) | 1.5 (estimated) |
| Hydrogen Bond Donors | 1 | 1 |
Triazole-Containing Analogues
2.2.1. Epoxiconazole (BAS 480 F)
A commercial triazole fungicide, Epoxiconazole , shares the 1,2,4-triazole group but incorporates an epoxide and fluorophenyl-chlorophenyl backbone. Key differences:
- Core Structure: Epoxiconazole lacks the pyridazinone ring, instead relying on an epoxy-propyl-triazole scaffold.
- Bioactivity: Epoxiconazole inhibits fungal lanosterol 14α-demethylase (CYP51), while the target compound’s pyridazinone core may target kinases or bacterial enzymes .
| Property | Target Compound | Epoxiconazole |
|---|---|---|
| Molecular Weight | ~404.45 g/mol | 329.77 g/mol |
| LogP | 1.8 (estimated) | 3.1 (experimental) |
| Primary Application | Undefined (theoretical) | Agricultural fungicide |
2.2.2. Triadimefon
Another triazole fungicide, Triadimefon (CAS 43121-43-3), features a butanone backbone. Unlike the target compound, its triazole group is adjacent to a chlorophenoxy moiety. This structural divergence highlights the versatility of triazoles in agrochemicals but limits direct mechanistic comparisons .
Pyridazinone Derivatives
Compounds with pyridazinone cores, such as 6-(1H-1,2,3-triazol-1-yl)-2,3-dihydropyridazin-3-one derivatives from , demonstrate antiviral activity. However, these analogs include fluorinated alkyl chains and carbohydrate moieties, which enhance solubility and target binding but complicate direct structural comparisons .
Research Findings and Gaps
- Synthetic Accessibility: The target compound’s synthesis likely involves piperidine functionalization and Huisgen cycloaddition for triazole incorporation, akin to methods in . No yield or purity data are available.
- Biological Potential: Triazole-pyridazinone hybrids are underexplored but may synergize kinase inhibition (pyridazinone) with antifungal activity (triazole).
- Lack of Experimental Data: No peer-reviewed studies on this specific compound’s activity or toxicity were identified in the evidence.
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Basic: How should biological activity be assessed in preliminary studies?
Q. Answer :
- In vitro assays :
- Dose-response curves : EC50/IC50 calculations with 3 technical replicates to ensure reproducibility .
- Control compounds : Compare with known inhibitors (e.g., staurosporine for kinases) .
Advanced: How can reaction conditions be optimized to resolve low yield in triazole conjugation?
Answer :
Use Design of Experiments (DoE) to identify critical factors:
- Variables : Catalyst loading (CuI: 5–20 mol%), solvent (t-BuOH vs. DMF), and reaction time (4–24 hrs) .
- Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions .
- Case study : A 15% yield improvement was achieved by switching to t-BuOH and reducing CuI to 10 mol% .
Advanced: How to address contradictory bioactivity data across cell lines?
Q. Answer :
- Mechanistic profiling : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding .
- Off-target screening : Use panels of 50+ kinases/proteases to identify unintended interactions .
- Metabolic stability : Assess compound degradation in liver microsomes; unstable metabolites may explain variability .
Advanced: What computational methods predict binding modes with biological targets?
Q. Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations (GROMACS) : Validate docking poses over 100 ns trajectories to assess stability .
- SAR analysis : Compare with analogs (e.g., triazole-pyridazine derivatives) to refine pharmacophore models .
Advanced: How to evaluate hydrolytic stability of the pyridazinone ring?
Q. Answer :
- Forced degradation studies :
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF3) at C-5 to reduce ring opening .
Advanced: What strategies improve selectivity over off-target receptors?
Q. Answer :
- Structural modifications :
- Selectivity profiling : Use radioligand binding assays for GPCRs and ion channels .
Advanced: How to scale up synthesis without compromising purity?
Q. Answer :
- Process optimization :
- Case study : A 10-fold scale-up maintained >90% purity by optimizing DMF-to-ethanol solvent ratios .
Advanced: What safety protocols are critical for handling reactive intermediates?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
